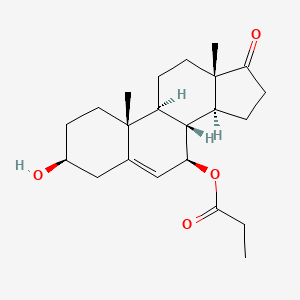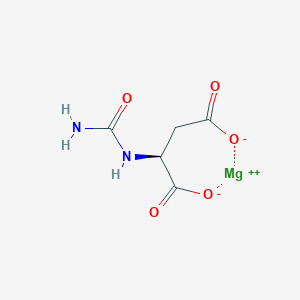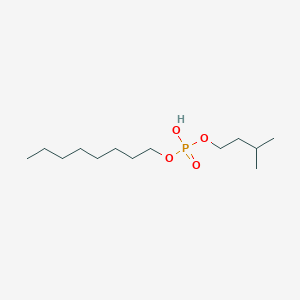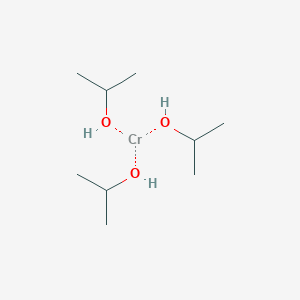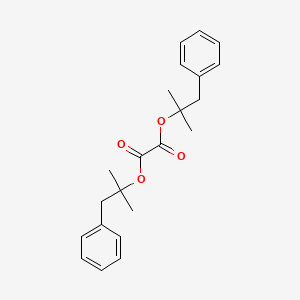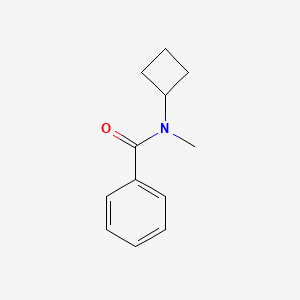![molecular formula C9H16N2O B13817751 1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B13817751.png)
1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a dimethylamino group attached to a dihydropyridine ring, which is further connected to an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3,4-dihydro-2H-pyridine with dimethylamine in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Another approach involves the reduction of this compound oxime using a reducing agent such as sodium borohydride. This method provides a high yield of the target compound under mild reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and increased efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
作用機序
The mechanism of action of 1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target proteins, leading to inhibition or activation of enzymatic activity. The compound may also interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular responses.
類似化合物との比較
Similar Compounds
1-[2-(dimethylamino)phenyl]ethanone: Similar in structure but lacks the dihydropyridine ring.
1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]propanone: Similar but with an additional carbon in the ethanone moiety.
1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]butanone: Similar but with two additional carbons in the ethanone moiety.
Uniqueness
1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the dihydropyridine ring and the dimethylamino group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C9H16N2O |
|---|---|
分子量 |
168.24 g/mol |
IUPAC名 |
1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone |
InChI |
InChI=1S/C9H16N2O/c1-8(12)11-7-5-4-6-9(11)10(2)3/h5,7,9H,4,6H2,1-3H3 |
InChIキー |
XYDSRPZQTMCZGW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C=CCCC1N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


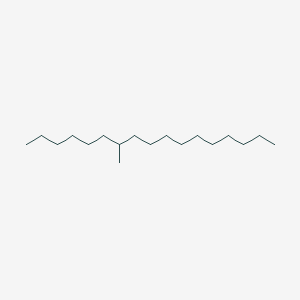

![4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B13817689.png)

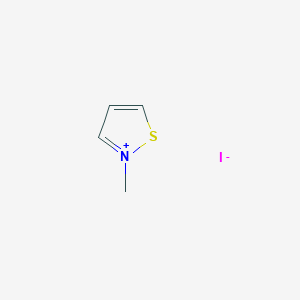

![10H-azepino[1,2-a]benzimidazol-10-one](/img/structure/B13817705.png)
